2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 578762-53-5
VCID: VC6079840
InChI: InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24)
SMILES: C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
Molecular Formula: C16H13Cl2N5OS
Molecular Weight: 394.27

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

CAS No.: 578762-53-5

Cat. No.: VC6079840

Molecular Formula: C16H13Cl2N5OS

Molecular Weight: 394.27

* For research use only. Not for human or veterinary use.

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide - 578762-53-5

Specification

CAS No. 578762-53-5
Molecular Formula C16H13Cl2N5OS
Molecular Weight 394.27
IUPAC Name 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C16H13Cl2N5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24)
Standard InChI Key TYFKDQDNRGVSBT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Properties

2-((4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 578762-53-5) is a heterocyclic compound characterized by a 1,2,4-triazole ring substituted with an amino group and a 2-chlorophenyl moiety at positions 4 and 5, respectively. A thioether bridge connects the triazole to an acetamide group, which is further functionalized with a 4-chlorophenyl substituent. The molecular formula is C₁₆H₁₃Cl₂N₅OS, yielding a molecular weight of 394.27 g/mol.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Molecular FormulaC₁₆H₁₃Cl₂N₅OS
Molecular Weight394.27 g/mol
SMILESC1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl)Cl
InChI KeyTYFKDQDNRGVSBT-UHFFFAOYSA-N
SolubilityNot publicly available

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thioether linkage and acetamide group contribute to hydrogen-bonding capacity, a critical factor in target binding.

Synthesis and Structural Elucidation

The synthesis of this compound likely follows multi-step protocols common to 1,2,4-triazole derivatives. A plausible route involves:

  • Cyclization of thiosemicarbazides: Reaction of 2-chlorobenzaldehyde thiosemicarbazide under acidic conditions to form the triazole core.

  • Sulfur alkylation: Introduction of the thioacetamide moiety via nucleophilic substitution with chloroacetamide derivatives.

  • Amide coupling: Final functionalization with 4-chloroaniline using carbodiimide-based coupling agents.

Structural confirmation is achieved through spectroscopic methods:

  • NMR: Distinct signals for the amino group (~6.5 ppm) and aromatic protons (7.2–8.1 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 394.27.

Biological Activities and Mechanisms

Anticancer Activity

Triazole-containing compounds exhibit anticancer properties by targeting tubulin polymerization or DNA topoisomerases. While specific data for this compound are lacking, analogs with chlorophenyl substituents show IC₅₀ values <10 μM in cancer cell lines, suggesting comparable potency.

Table 2: Comparative Bioactivity of Triazole Analogs

CompoundTarget Pathogen/Cell LineActivity (IC₅₀/EC₅₀)
Parent triazole (no chloro groups)E. coli32 μM
4-Chlorophenyl-triazole derivativeHCT116 (colon cancer)4.36 μM
Target compound (predicted)Pending

Research Gaps and Future Directions

Despite its promising scaffold, empirical data on 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide remain sparse. Critical research priorities include:

  • In vitro screening: Antimicrobial assays against Gram-negative/positive bacteria and fungi.

  • Mechanistic studies: Elucidating interactions with CysK or folate pathway enzymes .

  • Structural optimization: Modifying chloro-substitution patterns to enhance solubility and potency.

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